molecular formula C22H44O2 B12417876 Docosanoic acid-d4-1

Docosanoic acid-d4-1

Cat. No.: B12417876
M. Wt: 344.6 g/mol
InChI Key: UKMSUNONTOPOIO-MKQHWYKPSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Docosanoic acid-d4-1: deuterated docosanoic acid , is a deuterium-labeled derivative of docosanoic acid. Docosanoic acid, commonly known as behenic acid, is a saturated fatty acid with a 22-carbon chain. The deuterium labeling in this compound involves the substitution of hydrogen atoms with deuterium, a stable isotope of hydrogen. This modification is often used in scientific research to study metabolic pathways and the pharmacokinetics of fatty acids.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of docosanoic acid-d4-1 typically involves the deuteration of docosanoic acid. One common method is the catalytic reduction of docosanoic acid using deuterium gas (D2) in the presence of a palladium catalyst. This process replaces the hydrogen atoms in the docosanoic acid molecule with deuterium atoms, resulting in this compound .

Industrial Production Methods: Industrial production of this compound follows similar principles but on a larger scale. The process involves the use of high-pressure reactors and specialized catalysts to ensure efficient deuteration. The purity of the final product is critical, and various purification techniques, such as distillation and crystallization, are employed to achieve the desired quality .

Chemical Reactions Analysis

Types of Reactions: Docosanoic acid-d4-1 undergoes several types of chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Docosanoic acid-d4-1 has a wide range of applications in scientific research, including:

Chemistry:

Biology:

Medicine:

Industry:

Mechanism of Action

The mechanism of action of docosanoic acid-d4-1 involves its incorporation into metabolic pathways where it mimics the behavior of natural docosanoic acid. The deuterium atoms in this compound can influence the rate of metabolic reactions due to the kinetic isotope effect, which can slow down certain enzymatic processes. This property makes it a valuable tool for studying the detailed mechanisms of fatty acid metabolism .

Molecular Targets and Pathways:

Comparison with Similar Compounds

Uniqueness:

Properties

Molecular Formula

C22H44O2

Molecular Weight

344.6 g/mol

IUPAC Name

12,12,13,13-tetradeuteriodocosanoic acid

InChI

InChI=1S/C22H44O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22(23)24/h2-21H2,1H3,(H,23,24)/i10D2,11D2

InChI Key

UKMSUNONTOPOIO-MKQHWYKPSA-N

Isomeric SMILES

[2H]C([2H])(CCCCCCCCC)C([2H])([2H])CCCCCCCCCCC(=O)O

Canonical SMILES

CCCCCCCCCCCCCCCCCCCCCC(=O)O

Origin of Product

United States

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